Cas no 93107-08-5 (Ciprofloxacin monohydrochloride)

Ciprofloxacin monohydrochloride structure
93107-08-5 structure
商品名:Ciprofloxacin monohydrochloride
CAS番号:93107-08-5
MF:C17H19ClFN3O3
メガワット:367.802466630936
MDL:MFCD00079044
CID:61607
PubChem ID:62999

Ciprofloxacin monohydrochloride 化学的及び物理的性質

名前と識別子

    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride
    • Ciprofloxacin (hydrochloride)
    • Ciprofloxacin HCl
    • Ciprofloxacin hydrochloride
    • QUINOLINECA RBOX,USP28, EP5ANDBP2002
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
    • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid hydrochloride
    • BAY-o-9867
    • ciprofloxacinium chloride
    • Cyproxan
    • Cipro
    • 0MP32MFP6C
    • ciprofloxacin hydrochloride (anh.)
    • Cetraxal
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid HCl
    • DSSTox_RID_82545
    • DSSTox_CID_27768
    • DSSTox
    • Ciprofloxacin monohydrochloride
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI)
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
    • Adiflox
    • Alcon Cilox
    • Bacquinor
    • Bactiflox
    • Baflox
    • BAY-o 9867
    • Baycip
    • Belmacina
    • Bernoflox
    • Ciflodal
    • Ciflox
    • Cifloxin
    • Cifran
    • Cilab
    • Ciloxan
    • Cimogal
    • Ciplox
    • Ciploxx
    • Ciplus
    • Ciprecu
    • Ciprinol
    • Cipro (pharmaceutical)
    • Cipro optic
    • Ciprobay
    • Ciprobay Uro
    • Ciproben 250
    • Ciprobid
    • Ciprobiotic
    • Ciprocin
    • Ciprocinol
    • Ciprodar
    • Ciprofar
    • Ciproflox
    • Ciprogis
    • Ciprok
    • Ciprolin
    • Ciprolon
    • Cipromax
    • Cipromid
    • Cipromycin
    • Ciproquinol
    • Ciprowin
    • Ciproxan
    • Ciproxin
    • BCP13634
    • AKOS005111008
    • 93107-08-5
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride
    • UNII-0MP32MFP6C
    • NSC620634
    • BCP14336
    • MFCD00079044
    • SCHEMBL42310
    • ciprofloxacin hydrochloride (anhydrous)
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride
    • SB73037
    • Ciprofloxacin (monohydrochloride)
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride
    • C2227
    • Bay o 9867
    • Flociprin
    • 93107-08-5 (HCl)
    • Tox21_110712
    • DTXSID1047788
    • 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, hydrochloride
    • HMS1568G08
    • Q-200860
    • 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
    • CHEBI:310388
    • HY-B0356A
    • 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid hydrochloride
    • CPX; Cetraxal; Ciloxan; Cipro; Bay-09867 hydrochloride
    • Q27105154
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid xhydrochloride
    • 4-(3-Carboxy-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinolin-7-yl)-piperazin-1-ium; chloride
    • 3-Quiolinecarboxylic acid
    • CAS-93107-08-5
    • Ciprofloxacin hydrochloride (1:X)
    • 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride
    • NCGC00016959-01
    • KS-5012
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylicacidxhydrochloride
    • CHEMBL1202
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
    • Cambridge id 5807784
    • Tox21_110712_1
    • 86483-48-9
    • DTXCID1027768
    • Epitope ID:174846
    • CS-8134
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid; hydrochloride
    • H10663
    • Prestwick_67
    • BIM-0048462.P001
    • AC-23972
    • F0001-2378
    • CIPROFLOXACIN HYDROCHLORIDE [WHO-DD]
    • s5008
    • Clprofloxacin Hydrochloride
    • NSC-620634
    • NCGC00016959-06
    • Ciprofloxacini hydrochloridum
    • Ciprofloxacin Hydrochloride Anhydrous
    • cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride
    • ciprofloxacine hydrochloride
    • Bay-09867 hydrochloride
    • MDL: MFCD00079044
    • インチ: 1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
    • InChIKey: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
    • ほほえんだ: Cl.O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O

計算された属性

  • せいみつぶんしりょう: 367.11000
  • どういたいしつりょう: 367.1098973g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 571
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9

じっけんとくせい

  • 色と性状: Powder
  • ゆうかいてん: >300 ºC
  • PSA: 74.57000
  • LogP: 2.77910

Ciprofloxacin monohydrochloride セキュリティ情報

Ciprofloxacin monohydrochloride 税関データ

  • 税関コード:29419000
  • 税関データ:

    中国税関コード:

    29419000

Ciprofloxacin monohydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM145878-500g
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
93107-08-5 95%
500g
$105 2023-02-18
Life Chemicals
F0001-2378-15mg
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
93107-08-5 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F0001-2378-4mg
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
93107-08-5 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0001-2378-40mg
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
93107-08-5 90%+
40mg
$210.0 2023-05-17
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24370-20mg
Clprofloxacin hydrochloride
93107-08-5 ,HPLC≥98%
20mg
¥200.00 2021-09-02
Life Chemicals
F0001-2378-50mg
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
93107-08-5 90%+
50mg
$240.0 2023-05-17
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S17012-100g
Clprofloxacin hydrochloride
93107-08-5 USP,88.5%
100g
¥150.00 2022-01-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14724-10g
Ciprofloxacin (hydrochloride)
93107-08-5 98%
10g
¥478.00 2023-09-09
BAI LING WEI Technology Co., Ltd.
1211702-100MG
Ciprofloxacin hydrochloride, 98%
93107-08-5 98%
100MG
¥ 943 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14724-50g
Ciprofloxacin (hydrochloride)
93107-08-5 98%
50g
¥1176.00 2023-09-09

Ciprofloxacin monohydrochloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt → 90 °C; 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
リファレンス
Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors
Schwalbe, Thomas; Kadzimirsz, Daniel; Jas, Gerhard, QSAR & Combinatorial Science, 2005, 24(6), 758-768

ごうせいかいろ 2

はんのうじょうけん
1.1 15 min, 155 - 160 °C; 0.5 h, 155 - 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  acidified, cooled
リファレンス
Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of quinolonecarboxylates from oxotetrahydroquinolines.
, Canada, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials.
, Spain, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of ciprofloxacin and related compounds
, Canada, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Silver nanoparticles conjugated with ciprofloxacin HCl to combat bacterial- resistance via topical drug delivery system
Sharma, Mohit; Sharma, Rahul, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(10), 611-623

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Advanced continuous flow platform for on-demand pharmaceutical manufacturing
Zhang, Ping; Weeranoppanant, Nopphon; Thomas, Dale A.; Tahara, Kohei; Stelzer, Torsten; et al, Chemistry - A European Journal, 2018, 24(11), 2776-2784

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Studies on synthesis of 2,4-dichloro-5-fluoro-acetophenone as intermediate of ciprofloxacin hydrochloride
Zhang, Xin-hua; Zhu, Zhi-liang, Nantong Gongxueyuan Xuebao, 2004, 3(3), 48-50

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Isoamyl alcohol ;  7 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
Synthesis technology of ciprofloxacin hydrochloride
Li, Yu-shan, Yingyong Huagong, 2013, 42(2), 287-290

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  pH 3, rt
リファレンス
A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow
Lin, Hongkun; Dai, Chunhui; Jamison, Timothy F.; Jensen, Klavs F., Angewandte Chemie, 2017, 56(30), 8870-8873

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Aluminum acetate Solvents: Water ;  8 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, 110 °C
リファレンス
Method for recovering piperazine after condensation reaction of piperazine during preparation process of quinolone drug
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: N-Ethyl-2-pyrrolidone ;  rt → 80 °C; 3 h, 70 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 °C → 85 °C; 0.5 h, 85 °C
リファレンス
Preparation of ciprofloxacin hydrochloride
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Isolation and characterization of ciprofloxacin-HCl crystals
Kakkar, A. P.; Singh, Manmohan; Mendiratta, Arun, Drug Development and Industrial Pharmacy, 1997, 23(11), 1063-1067

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Synthesis of ciprofloxacin hydrochloride monohydrate
Li, Heping; Jiang, Tiancheng, Huaxue Yanjiu Yu Yingyong, 1996, 8(2), 292-294

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Trimethylethoxysilane Solvents: Acetonitrile ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, 0 °C; 4 h, heated
リファレンス
Green preparation of quinolone carboxylic acid derivative or phthalazinone carboxylic acid derivative
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Pyridine ;  rt → 120 °C; 8 - 12 h, 110 - 120 °C; 120 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, 45 - 50 °C
リファレンス
Improved process for the preparation of ciprofloxacin and its acid addition salts
, India, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Ethanol ;  15 h, rt
リファレンス
NMR and IR characterization of the aluminum complexes of norfloxacin and ciprofloxacin fluoroquinolones
Chattah, Ana K.; Linck, Yamila Garro; Monti, Gustavo A.; Levstein, Patricia R.; Breda, Susana A.; et al, Magnetic Resonance in Chemistry, 2007, 45(10), 850-859

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Improved process for the preparation of ciprofloxacin and its acid addition salts
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 20 min
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  80 °C
リファレンス
An expeditious synthesis of quinolone antibacterials
Heravi, Majid M.; Oskooie, Hossein A.; Motamedi, Radineh; Ghassemzadeh, Mitra, Heterocyclic Communications, 2005, 11(5), 423-426

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Preparation of fluoroquinolone compounds as antibiotic resistance breakers
, World Intellectual Property Organization, , ,

Ciprofloxacin monohydrochloride Raw materials

Ciprofloxacin monohydrochloride Preparation Products

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